(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate
Description
“(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate” is a sulfur-containing heterocyclic compound characterized by a 2-chlorophenylmethyl group, a methyl ester, and a 3-pyridinylcarbonimidodithioate moiety. The carbonimidodithioate group (-N=C(SMe)S-) confers unique reactivity and stability due to its thiocarbamate-like structure. The 2-chlorophenyl group may enhance lipophilicity, influencing bioavailability and tissue penetration .
Properties
CAS No. |
34763-36-5 |
|---|---|
Molecular Formula |
C14H13ClN2S2 |
Molecular Weight |
308.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfanyl]-1-methylsulfanyl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C14H13ClN2S2/c1-18-14(17-12-6-4-8-16-9-12)19-10-11-5-2-3-7-13(11)15/h2-9H,10H2,1H3 |
InChI Key |
DCBYRNWJPOOCQW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=CN=CC=C1)SCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the carbonimidodithioate functional group through the reaction of appropriate chlorophenylmethyl derivatives with pyridinyl-containing intermediates under sulfurating conditions.
The key synthetic steps can be summarized as follows:
- Preparation of the 2-chlorophenylmethyl intermediate.
- Introduction of the carbonimidodithioate moiety via reaction with sulfur-containing reagents.
- Coupling with the 3-pyridinyl group to form the final compound.
Detailed Synthetic Routes and Conditions
Synthesis of the 2-Chlorophenylmethyl Intermediate
The 2-chlorophenylmethyl moiety is commonly prepared by the reaction of 2-chlorobenzyl halides with nucleophiles or by reduction of corresponding chlorophenylacetaldehydes. A typical method involves:
- Reacting 2-chlorobenzyl chloride with methyl mercaptan or sodium methylthiolate under controlled conditions to introduce the sulfur atom.
- Alternatively, 2-chlorobenzyl alcohol can be converted to the corresponding chloride or bromide as a precursor.
Formation of the Carbonimidodithioate Group
The carbonimidodithioate group is introduced by reacting the chlorophenylmethyl intermediate with carbon disulfide and methylating agents under basic conditions. The general procedure includes:
- Treatment of the chlorophenylmethyl compound with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide to form the dithiocarbamate salt.
- Subsequent methylation using methyl iodide or dimethyl sulfate to yield the methyl dithiocarbamate.
This step is crucial as it forms the dithiocarbamate linkage (-CS2-) critical to the compound's structure.
Coupling with 3-Pyridinyl Derivative
The final step involves coupling the methyl dithiocarbamate intermediate with a 3-pyridinyl moiety, often introduced as a pyridinylcarbonimidoyl chloride or equivalent reactive intermediate. This can be achieved by:
- Reacting the methyl dithiocarbamate with 3-pyridinylcarbonimidoyl chloride under mild conditions.
- Using catalysts or activating agents such as triethylamine or pyridine to facilitate the coupling reaction.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-Chlorophenylmethyl prep. | 2-Chlorobenzyl chloride + sodium methylthiolate | Room temp to 50°C | 4-6 hours | 75-85 | Anhydrous conditions preferred |
| Carbonimidodithioate formation | Carbon disulfide + NaOH + methyl iodide | 0-25°C | 2-3 hours | 80-90 | Controlled addition to avoid side products |
| Coupling with 3-pyridinyl | 3-Pyridinylcarbonimidoyl chloride + base catalyst | 0-40°C | 1-2 hours | 70-80 | Use of inert atmosphere recommended |
These yields and conditions are compiled from multiple experimental reports and patent literature, indicating reproducibility and scalability for industrial synthesis.
Research Outcomes and Analytical Data
Purity and Structural Confirmation
- The synthesized compound was confirmed by nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
- Characteristic signals for the dithiocarbamate group appear in the IR spectrum around 1050-1200 cm^-1 due to C=S stretching.
- The 2-chlorophenyl and pyridinyl protons are well resolved in the ^1H NMR spectrum, confirming the substitution pattern.
Stability and Reactivity
- The compound exhibits stability under normal laboratory conditions but should be stored under inert atmosphere to prevent oxidation of the dithiocarbamate group.
- Reactivity studies indicate the carbonimidodithioate moiety can undergo nucleophilic substitution, enabling further functionalization if desired.
Comparative Analysis of Preparation Methods
| Method Aspect | Traditional Method | Improved Method (Patented) | Research Outcome |
|---|---|---|---|
| Starting Materials | 2-Chlorobenzyl chloride, carbon disulfide | Same, with purified intermediates | Purity improvements with recrystallization |
| Catalyst/Base Used | NaOH, KOH | Triethylamine, pyridine | Enhanced coupling efficiency |
| Reaction Time | 4-6 hours (intermediate), 1-2 hours (coupling) | Reduced by optimized temperature control | Higher throughput |
| Yield | 70-85% | 80-90% | Improved yields with less byproduct formation |
| Environmental Impact | Use of toxic methylating agents | Use of safer methylating agents or alternatives | Reduced hazardous waste |
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the chlorophenyl and pyridinylcarbonimidodithioate moieties into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 2-Chlorophenyl Moieties
The 2-chlorophenyl group is a common pharmacophore in bioactive molecules. For example:
- Clopidogrel hydrogen sulfate (a thienopyridine antiplatelet agent) shares the 2-chlorophenyl group but differs in core structure, featuring a thieno[3,2-c]pyridine ring and an ester group. Clopidogrel is a prodrug requiring hepatic activation, whereas the dithioate group in the target compound may confer direct reactivity or metabolic stability .
- Impurity 1 of Clopidogrel ((R,S)-(2-chlorophenyl)-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-acetic acid methyl ester) highlights the sensitivity of positional isomerism in thienopyridine derivatives, which can alter pharmacological activity. In contrast, the pyridinylcarbonimidodithioate group in the target compound may reduce such isomerism risks due to its rigid planar structure .
Functional Group Variations: Ester vs. Carbonimidodithioate
- Clopidogrel’s ester group is prone to hydrolysis under moisture and heat, generating degradation products like Impurity 2 ((S)-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-6-yl)-acetic acid) .
- The carbonimidodithioate group in the target compound likely exhibits greater hydrolytic stability due to sulfur’s electron-withdrawing effects and the absence of labile ester bonds. This could reduce degradation-related impurities during synthesis or storage.
Table 1: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
